Cas no 44976-83-2 (2-(Diisopropylamino)acetic acid)

2-(Diisopropylamino)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(Diisopropylamino)acetic acid
- 2-[di(propan-2-yl)amino]acetic acid
- Diisopropylamino-acetic acid
- N,N-Diisopropylglycine
- SCHEMBL867976
- diisopropylglycine
- (diisopropylamino)acetic acid
- 44976-83-2
- HJOTVKSRXFESJH-UHFFFAOYSA-N
- A50527
- AKOS005264281
- Glycine, N,N-bis(1-methylethyl)-
- 2-(Diisopropylamino)aceticacid
- DTXSID70390384
- CS-0320020
-
- MDL: MFCD07189150
- インチ: InChI=1S/C8H17NO2/c1-6(2)9(7(3)4)5-8(10)11/h6-7H,5H2,1-4H3,(H,10,11)
- InChIKey: HJOTVKSRXFESJH-UHFFFAOYSA-N
- ほほえんだ: CC(C)N(CC(=O)O)C(C)C
計算された属性
- せいみつぶんしりょう: 159.12600
- どういたいしつりょう: 159.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- 疎水性パラメータ計算基準値(XlogP): -0.8
じっけんとくせい
- PSA: 40.54000
- LogP: 1.18980
2-(Diisopropylamino)acetic acid セキュリティ情報
2-(Diisopropylamino)acetic acid 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
2-(Diisopropylamino)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N95340-5g |
2-[di(propan-2-yl)amino]acetic acid |
44976-83-2 | 97% | 5g |
¥1449.0 | 2024-07-19 | |
Chemenu | CM193461-5g |
Diisopropylamino-acetic acid |
44976-83-2 | 95% | 5g |
$777 | 2024-07-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D15432-5g |
Diisopropylamino-acetic acid |
44976-83-2 | 5g |
2078CNY | 2021-05-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-326827-500 mg |
Diisopropylamino-acetic acid, |
44976-83-2 | 500MG |
¥1,955.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-326827-500mg |
Diisopropylamino-acetic acid, |
44976-83-2 | 500mg |
¥1955.00 | 2023-09-05 | ||
1PlusChem | 1P00DJEI-25g |
DIISOPROPYLAMINO-ACETIC ACID |
44976-83-2 | 97% | 25g |
$617.00 | 2024-05-02 | |
Frontier Specialty Chemicals | D15432-1g |
2-(Diisopropylamino)acetic acid |
44976-83-2 | 1g |
$ 49.00 | 2023-09-07 | ||
A2B Chem LLC | AG30874-500mg |
2-(Diisopropylamino)acetic acid |
44976-83-2 | 500mg |
$265.00 | 2023-12-30 | ||
1PlusChem | 1P00DJEI-5g |
DIISOPROPYLAMINO-ACETIC ACID |
44976-83-2 | 97% | 5g |
$213.00 | 2024-05-02 | |
Aaron | AR00DJMU-1g |
Diisopropylamino-acetic acid |
44976-83-2 | 97% | 1g |
$85.00 | 2025-01-24 |
2-(Diisopropylamino)acetic acid 関連文献
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
2-(Diisopropylamino)acetic acidに関する追加情報
Professional Introduction to 2-(Diisopropylamino)acetic Acid (CAS No. 44976-83-2)
2-(Diisopropylamino)acetic acid, identified by its Chemical Abstracts Service (CAS) number 44976-83-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a diisopropylamino functional group attached to an acetic acid backbone, has garnered attention due to its versatile structural and chemical properties. Its unique configuration makes it a valuable intermediate in the development of various pharmacologically active agents, particularly in the synthesis of protease inhibitors and kinase modulators.
The diisopropylamino moiety contributes to the compound's lipophilicity and solubility characteristics, which are critical factors in drug design. This feature allows 2-(Diisopropylamino)acetic acid to interact effectively with biological targets, enhancing its potential as a building block in medicinal chemistry. Recent advancements in computational chemistry have further highlighted its role in designing molecules with improved pharmacokinetic profiles, such as enhanced oral bioavailability and reduced metabolic clearance.
In the realm of drug discovery, 2-(Diisopropylamino)acetic acid has been explored as a precursor in the synthesis of novel therapeutic agents targeting neurological and inflammatory disorders. For instance, studies have demonstrated its utility in generating derivatives that exhibit potent inhibitory effects on specific enzymes implicated in neurodegenerative diseases. The acetic acid moiety, while seemingly simple, provides a reactive site for further functionalization, enabling chemists to tailor the compound's properties for targeted therapeutic applications.
Recent research has also underscored the importance of 2-(Diisopropylamino)acetic acid in the development of next-generation antibiotics. By serving as a scaffold for structure-activity relationship (SAR) studies, this compound has facilitated the identification of analogs with improved antimicrobial efficacy against resistant bacterial strains. The diisopropylamino group's ability to modulate enzyme binding affinities has been particularly instrumental in this context, offering a strategic advantage in combating microbial infections.
The synthesis of 2-(Diisopropylamino)acetic acid typically involves multi-step organic reactions, often starting from readily available precursors such as diisopropylethanolamine and acetyl chloride. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These developments are particularly relevant in industrial settings where cost-effectiveness and scalability are paramount for large-scale pharmaceutical manufacturing.
From a biochemical perspective, 2-(Diisopropylamino)acetic acid interacts with various biological systems through non-covalent interactions, including hydrogen bonding and hydrophobic effects. This property is leveraged in designing molecules that can selectively bind to biological targets without off-target effects. Such selectivity is crucial for minimizing side effects and improving therapeutic outcomes.
The compound's potential extends beyond traditional pharmaceutical applications into agrochemicals and specialty chemicals. For example, derivatives of 2-(Diisopropylamino)acetic acid have been investigated for their role as plant growth regulators or as intermediates in synthesizing novel pesticides. The adaptability of this molecule underscores its broad utility across multiple industries.
Regulatory considerations play a significant role in the commercialization of 2-(Diisopropylamino)acetic acid and its derivatives. Compliance with Good Manufacturing Practices (GMP) ensures that the compound meets stringent quality standards required for pharmaceutical use. Additionally, environmental impact assessments are conducted to evaluate its biodegradability and ecological safety, ensuring sustainable practices in its production and application.
In conclusion, 2-(Diisopropylamino)acetic acid (CAS No. 44976-83-2) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structural features make it an invaluable intermediate in drug discovery, enabling the development of novel therapeutic agents with enhanced efficacy and reduced side effects. As research continues to uncover new applications for this compound, its significance in modern chemistry is poised to grow even further.
44976-83-2 (2-(Diisopropylamino)acetic acid) 関連製品
- 3183-21-9(2-(Isopropylamino)acetic acid)
- 108957-96-6(N-Isopropyl-N-methylglycine)
- 2172450-24-5(4-bromo-1-(4,4-difluorobutyl)-1H-imidazole)
- 1805552-58-2(Methyl 5-bromomethyl-3-chloro-2-cyanobenzoate)
- 2490374-84-8(5-phenyl-3-azabicyclo3.1.1heptane-1-carboxylic acid hydrochloride)
- 2094880-68-7(N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,6-difluoropyridine-3-sulfonamide)
- 1804240-78-5(Methyl 3-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate)
- 1956365-99-3(1-Benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate)
- 2227889-29-2(rac-(1R,3R)-3-(2-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)
- 96019-08-8(Dimethyl 2-Phenoxysuccinate)



